N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide
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Overview
Description
N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide is a synthetic organic compound characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a vinylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Vinylbenzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Cyclopentyl Group Addition: The cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction using cyclopentyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the vinyl group can participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-2-(trifluoromethyl)aniline
- N-Cyclopentyl-2-(trifluoromethyl)phenylacetamide
Uniqueness
N-Cyclopentyl-2-(trifluoromethyl)-4-vinylbenzamide is unique due to the presence of the vinyl group, which provides additional reactivity and potential for covalent interactions with biological targets. This distinguishes it from other similar compounds that lack this functional group.
Properties
IUPAC Name |
N-cyclopentyl-4-ethenyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-2-10-7-8-12(13(9-10)15(16,17)18)14(20)19-11-5-3-4-6-11/h2,7-9,11H,1,3-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVWRDBCYBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)NC2CCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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